molecular formula C17H27N3O4 B6975963 tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate

tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate

Cat. No.: B6975963
M. Wt: 337.4 g/mol
InChI Key: QRADVYMQBHKAIO-HIFRSBDPSA-N
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Description

Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate is a complex organic compound with a diverse range of potential applications. It contains a piperidine ring, an oxolane ring, and several functional groups, including a tert-butyl ester, an amide, and a cyano group. Its structural complexity suggests it can participate in a variety of chemical reactions, making it an intriguing subject for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-17(2,3)24-16(22)20-9-5-12(6-10-20)15-13(7-11-23-15)19-14(21)4-8-18/h12-13,15H,4-7,9-11H2,1-3H3,(H,19,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADVYMQBHKAIO-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate generally involves multiple steps, starting from readily available starting materials. One potential route includes:

  • Formation of the piperidine ring: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine.

  • Introduction of the oxolane ring: : This typically involves the addition of an epoxide to the piperidine ring under acidic or basic conditions.

  • Formation of the amide bond: : This step usually requires coupling an amine with a carboxylic acid or derivative, like an acyl chloride, under conditions promoting amide bond formation.

  • Addition of the cyanoacetyl group: : This can be done through nucleophilic substitution, where a nucleophile, such as an anion, attacks a suitable electrophile containing the cyano group.

Industrial Production Methods: For industrial-scale production, the method must be optimized for yield, cost-efficiency, and safety. Common industrial methods might include:

  • Use of high-throughput reactors for batch processing.

  • Optimization of reaction conditions to minimize by-products and purification steps.

  • Implementation of automated systems to monitor and control reaction parameters for consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate can undergo various reactions, including:

  • Oxidation: : Potential oxidation of the piperidine ring or other moieties under oxidative conditions.

  • Reduction: : Reduction of the cyano group to amine under catalytic hydrogenation.

  • Substitution: : Nucleophilic or electrophilic substitution reactions involving the tert-butyl ester or cyano group.

Common Reagents and Conditions:
  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic or neutral media.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Use of strong bases or acids to facilitate nucleophilic or electrophilic substitutions, respectively.

Major Products Formed:
  • From oxidation : Ketones, aldehydes, or carboxylic acids.

  • From reduction : Primary amines or alcohols.

  • From substitution : Derivatives with varied functional groups replacing the original substituents.

Scientific Research Applications

Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate has applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in biochemical assays to study enzyme activities or protein interactions.

  • Medicine: : Investigation as a potential pharmaceutical agent, including studying its bioactivity and pharmacokinetics.

  • Industry: : Possible use in materials science for creating novel polymers or resins.

Mechanism of Action

The mechanism by which tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate exerts its effects is largely dependent on its target application. For example:

  • In biochemical assays: , it might inhibit or activate certain enzymes by binding to the active site or allosteric sites, altering their function.

  • In pharmaceutical research: , its effects might involve interaction with specific cellular receptors or metabolic pathways, influencing cell signaling or gene expression.

Comparison with Similar Compounds

Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate is unique compared to other similar compounds due to its specific combination of functional groups and ring structures, which grant it unique reactivity and properties. Similar compounds might include:

  • Piperidine derivatives: : Typically used for their pharmacological properties.

  • Oxolane derivatives:

  • Cyanoacetyl compounds: : Investigated for their roles in medicinal chemistry and synthetic organic chemistry.

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